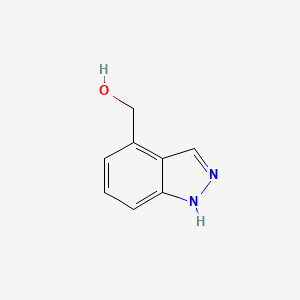

(1H-Indazol-4-YL)methanol

Beschreibung

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The indazole ring system is a crucial component in a wide array of pharmacologically active compounds. igi-global.com Its unique chemical properties and tautomeric forms make it a versatile scaffold in medicinal chemistry. researchgate.netirma-international.org The aromatic nature of the indazole core allows it to mimic endogenous biomolecules, facilitating interactions with biological targets. samipubco.com This has led to the development of indazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. mdpi.comresearchgate.net

The synthetic accessibility of the indazole scaffold is another key factor in its widespread use. samipubco.com A variety of synthetic methods have been developed to functionalize the indazole core, enabling the creation of large and diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com This flexibility allows chemists to fine-tune the pharmacological properties of indazole-based molecules. samipubco.com

In organic synthesis, indazole derivatives serve as important precursors for the creation of other complex heterocyclic systems. igi-global.comirma-international.org The reactivity of the indazole ring and its substituents allows for a range of chemical transformations, making it a valuable tool for synthetic chemists. a2bchem.com

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.netlongdom.orgresearchgate.net |

| Anti-inflammatory | researchgate.netresearchgate.netresearchgate.net |

| Antibacterial | researchgate.netresearchgate.net |

| Antiviral (including Anti-HIV) | researchgate.netresearchgate.net |

| Antifungal | researchgate.netresearchgate.net |

| Antiarrhythmic | researchgate.netacs.org |

| Neuroprotective | irma-international.org |

Overview of (1H-Indazol-4-YL)methanol as a Key Intermediate in Advanced Chemical Research

This compound, with the chemical formula C₈H₈N₂O, is a specific indazole derivative that has garnered attention as a crucial building block in synthetic chemistry. smolecule.comnih.gov Its structure features the indazole core with a hydroxymethyl (-CH2OH) group at the 4-position. smolecule.com This functional group enhances the compound's reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. smolecule.com

The synthesis of this compound typically involves the reaction of indazole with formaldehyde (B43269) in an acidic medium. smolecule.comnih.gov This reaction has been studied to understand the formation of N1-CH2OH derivatives. nih.gov

The utility of this compound lies in its ability to undergo further chemical modifications. The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or it can be replaced through nucleophilic substitution reactions. This versatility allows for the construction of a wide range of indazole-based compounds with potential applications in drug discovery and materials science. smolecule.com For instance, it has been identified as a key intermediate in the development of kinase inhibitors, which are important targets in cancer therapy. chemshuttle.com Research has also explored its role in inhibiting specific enzymes involved in neurological processes. smolecule.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Historical and Current Research Landscape of Indazole Derivatives

The investigation of indazole derivatives has a long history, with early research focusing on their synthesis and basic chemical properties. Over the years, the field has evolved significantly, driven by the discovery of the diverse biological activities of these compounds. researchgate.netirma-international.org A literature search reveals a vast and active area of research, with thousands of publications and patents related to indazoles. nih.gov

The first indazole-containing drug, Benzydamine, was marketed in 1966. researchgate.net Since then, numerous other indazole-based therapeutic agents have entered clinical trials or have been approved for use, including Axitinib, Pazopanib, and Entrectinib. samipubco.comresearchgate.net

Current research continues to explore the therapeutic potential of indazole derivatives across a wide range of diseases. researchgate.netresearchgate.net Much of the recent focus has been on their application as anticancer agents, with studies investigating their efficacy as inhibitors of various kinases and other cancer-related targets. longdom.orgresearchgate.net There is also significant interest in their potential as neuroprotective agents and for the treatment of inflammatory and infectious diseases. irma-international.orgresearchgate.net

The development of new synthetic methodologies for creating functionalized indazoles remains an active area of research. mdpi.comijsdr.org Advances in catalytic C-H activation and other modern synthetic techniques are enabling the more efficient and regioselective synthesis of novel indazole derivatives. chemshuttle.com This ongoing synthetic innovation, coupled with a deeper understanding of their biological mechanisms, ensures that indazole chemistry will remain a vibrant and important field of research for the foreseeable future.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOWJTAKSUNLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627372 | |

| Record name | (1H-Indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709608-85-5 | |

| Record name | (1H-Indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indazol 4 Yl Methanol and Its Derivatives

General Synthetic Approaches to the Indazole Nucleus

The construction of the indazole ring system is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient techniques. These approaches can be broadly categorized into cyclization reactions, transition metal-catalyzed processes, and methods adhering to the principles of green chemistry.

Classical and Contemporary Cyclization Reactions for Indazole Formation

The formation of the indazole nucleus through cyclization is a long-established and versatile strategy. These reactions typically involve the formation of a key N-N bond and subsequent ring closure to yield the bicyclic aromatic system.

Classical Methods:

Historically, the synthesis of indazoles relied on reactions such as the Jacobsen indazole synthesis , which involves the cyclization of o-aminoaryl ketones or aldehydes with nitrous acid. Another foundational method is the Davis-Beirut reaction , a robust technique that can produce 2H-indazoles and their derivatives from the reaction of nitro-aromatic compounds. The Cadogan reaction also represents a classical reductive cyclization approach for synthesizing 2H-indazoles from nitroaromatic precursors, often requiring high temperatures.

Contemporary Cyclization Strategies:

More recent advancements have focused on developing milder and more efficient cyclization protocols. One notable contemporary approach is the [3+2] cycloaddition of arynes with diazo compounds, which provides a direct and versatile route to a wide range of substituted indazoles. Additionally, intramolecular amination of o-haloarylhydrazones and the cyclization of various hydrazones in the presence of reagents like polyphosphoric acid have been explored. A significant development involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, offering a robust method to access all three tautomeric forms of indazoles.

| Cyclization Reaction | Starting Materials | Key Features |

| Jacobsen Indazole Synthesis | o-Aminoaryl ketones/aldehydes, Nitrous acid | Classical method, forms the pyrazole (B372694) ring. |

| Davis-Beirut Reaction | Nitro-aromatic compounds | Robust, yields 2H-indazoles and derivatives. |

| Cadogan Reaction | Nitroaromatic compounds | Classical reductive cyclization, often requires harsh conditions. |

| [3+2] Cycloaddition | Arynes, Diazo compounds | Modern, direct, and versatile for substituted indazoles. |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | N-N bond formation, provides access to all indazole tautomers. |

Transition Metal-Catalyzed Approaches in Indazole Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, improved regioselectivity, and broader functional group tolerance. mdpi.com Various metals, including palladium, rhodium, and copper, have been successfully employed in the construction of the indazole scaffold. niist.res.inbenthamdirect.com

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for C-N bond formation, a crucial step in many indazole syntheses. For instance, palladium-catalyzed intramolecular amination of aryl halides provides an efficient route to the indazole core. nih.gov

Rhodium-Catalyzed Syntheses: Rhodium catalysts have proven effective in C-H activation/annulation reactions for the construction of functionalized indazoles. mdpi.com For example, Rh(III)-catalyzed reactions of azobenzenes with aldehydes can lead to N-aryl-2H-indazoles through a C-H bond functionalization and cyclative capture mechanism. semanticscholar.orgbeilstein-journals.org

Copper-Catalyzed Syntheses: Copper-catalyzed reactions offer a cost-effective alternative for indazole synthesis. Copper can mediate intramolecular amination reactions and facilitate cascade processes for the construction of the indazole ring. caribjscitech.com For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. caribjscitech.com

| Metal Catalyst | Reaction Type | Example Application |

| Palladium (Pd) | Intramolecular Amination | Cyclization of aryl halides to form the indazole ring. nih.gov |

| Rhodium (Rh) | C-H Activation/Annulation | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. semanticscholar.orgbeilstein-journals.org |

| Copper (Cu) | Multi-component Reactions | One-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes. caribjscitech.com |

Green Chemistry Principles in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to minimize environmental impact. This includes the use of greener solvents, alternative energy sources, and the development of catalyst-free or more environmentally benign catalytic systems. nih.gov

Researchers have explored the use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as more sustainable reaction media. caribjscitech.com Microwave-assisted synthesis has also been employed to accelerate reaction times and improve energy efficiency. Furthermore, efforts have been made to develop metal-free cyclization reactions and to utilize naturally derived catalysts, such as lemon peel powder, to promote indazole formation under greener conditions. researchgate.net The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste generation. caribjscitech.com

Targeted Synthesis of (1H-Indazol-4-YL)methanol

The synthesis of this compound requires precise control over the regiochemistry of functionalization on the indazole nucleus. The introduction of a hydroxymethyl group at the C4 position is a key challenge that has been addressed through multi-step synthetic sequences.

Strategies for Regioselective Hydroxymethyl Group Installation at Position 4

Direct hydroxymethylation at the C4 position of an unprotected indazole is challenging due to the potential for reaction at other positions, particularly the nitrogen atoms. Therefore, indirect strategies involving the introduction of a precursor functional group at C4 are typically employed. A prominent and effective strategy involves a three-step sequence: directed ortho-lithiation , formylation , and reduction .

Directed Ortho-Lithiation and Formylation:

This strategy leverages a directing group on the indazole nitrogen to guide a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C7 or the more sterically accessible C4 proton. By carefully choosing the protecting group and reaction conditions, lithiation can be directed to the C4 position. The resulting 4-lithioindazole intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position, yielding 4-formyl-1H-indazole. Protection of the indazole nitrogen, for instance with a tert-butyldimethylsilyl (TBDMS) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often crucial for the success of this regioselective lithiation.

Reduction of the Formyl Group:

The 4-formyl-1H-indazole intermediate can then be readily reduced to the desired this compound. Standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are effective for this transformation. The choice of reducing agent and reaction conditions can be optimized to ensure high yields and avoid side reactions.

Investigation of Reaction Mechanisms in this compound Synthesis

Mechanism of Directed Ortho-Lithiation: The regioselectivity of the lithiation step is governed by the coordination of the organolithium reagent to the heteroatom of the directing group on the indazole nitrogen. This coordination brings the strong base into close proximity to the C4 proton, facilitating its abstraction over other protons on the aromatic ring. The stability of the resulting 4-lithioindazole intermediate is also a key factor.

Mechanism of Formylation: The reaction of the 4-lithioindazole with DMF proceeds through a nucleophilic addition mechanism. The highly nucleophilic carbanion at the C4 position attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate then collapses upon aqueous workup to yield the 4-formyl-1H-indazole.

Mechanism of Aldehyde Reduction: The reduction of the 4-formyl group to a hydroxymethyl group with a hydride reducing agent like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to afford the final this compound product.

Derivatization Strategies of this compound and Related Indazoles

The chemical versatility of this compound allows for a variety of derivatization strategies. These can be broadly categorized into reactions involving the hydroxymethyl moiety, functionalization of the indazole ring itself, and the incorporation of the indazole scaffold into larger, hybrid molecules.

The hydroxymethyl group at the 4-position of the indazole ring provides a key site for chemical modification. smolecule.com While the synthesis of this compound is typically achieved through the reaction of indazole with formaldehyde (B43269) in an acidic medium, this hydroxyl group can undergo further transformations. nih.gov Common reactions include oxidation to form the corresponding aldehyde or carboxylic acid, or replacement through nucleophilic substitution.

Glycosylation, the attachment of a carbohydrate moiety, represents a potential derivatization strategy for the hydroxymethyl group. Although specific examples of glycosylation of this compound are not extensively detailed in the literature, the principle of this reaction is well-established for similar heterocyclic alcohols. This process would involve the activation of the hydroxyl group followed by reaction with a suitable sugar donor. Such modifications are often employed in medicinal chemistry to enhance the solubility, bioavailability, and target-binding affinity of a parent molecule.

The reactivity of the hydroxymethyl group is a critical aspect of the synthetic utility of this compound. smolecule.com The table below summarizes potential transformations of this functional group.

Table 1: Potential Reactions of the Hydroxymethyl Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation | PCC, PDC, DMP in CH2Cl2 | Aldehyde |

| Oxidation | KMnO4, Jones reagent | Carboxylic Acid |

| Etherification | NaH, alkyl halide | Ether |

| Esterification | Acyl chloride, pyridine | Ester |

| Nucleophilic Substitution | SOCl2 or PBr3 | Halide |

| Glycosylation | Activated sugar donor, catalyst | O-glycoside |

The indazole ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. These modifications can be directed to either the nitrogen atoms or the carbon atoms of the bicyclic structure.

C-C Bond Formation:

The formation of new carbon-carbon bonds on the indazole scaffold is a powerful tool for creating structural diversity. Metal-catalyzed cross-coupling reactions are frequently employed for this purpose. chim.it For instance, halogenated indazoles can serve as precursors for these reactions. chim.it Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly used to introduce aryl, vinyl, and alkynyl groups, respectively.

N-Alkylation:

N-alkylation of the indazole ring is a common strategy that can significantly influence the biological activity of the resulting compounds. nih.gov The reaction of an indazole with an alkylating agent in the presence of a base typically yields a mixture of N1 and N2 isomers. nih.govresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent, the base used, and the reaction solvent. nih.govbeilstein-journals.org For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N1-alkylation of certain C3-substituted indazoles. nih.gov Conversely, C7-substituted indazoles with electron-withdrawing groups can exhibit high selectivity for N2-alkylation. nih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Isomer | Reference |

|---|---|---|---|---|

| 3-carboxymethyl | Alkyl bromide | NaH/THF | >99% N1 | nih.gov |

| 3-tert-butyl | Alkyl bromide | NaH/THF | >99% N1 | nih.gov |

| 3-COMe | Alkyl bromide | NaH/THF | >99% N1 | nih.gov |

| 3-carboxamide | Alkyl bromide | NaH/THF | >99% N1 | nih.gov |

| 7-NO2 | Alkyl bromide | NaH/THF | ≥96% N2 | nih.gov |

| 7-CO2Me | Alkyl bromide | NaH/THF | ≥96% N2 | nih.gov |

C3-Functionalization:

The C3 position of the indazole ring is a frequent target for functionalization due to its impact on the molecule's properties. chim.it A variety of substituents can be introduced at this position. Halogenation, particularly iodination and bromination, provides a handle for further modifications through cross-coupling reactions. chim.it Direct C-H functionalization at the C3 position has also been achieved using palladium catalysis, for example, through isocyanide insertion to form diverse heterocyclic systems. acs.orgacs.org Furthermore, C3-carbamoylation of 2H-indazoles can be accomplished using visible light-promoted, transition-metal-free methods. frontiersin.orgnih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with enhanced biological activity, potentially by interacting with multiple biological targets. researchgate.net The indazole scaffold is a popular component in molecular hybridization due to its proven pharmacological importance. nih.gov

In the context of this compound, this strategy could involve linking the indazole moiety, via its hydroxymethyl group or other functionalized positions, to another bioactive scaffold. For instance, a novel series of indazole-indolizine hybrids has been synthesized through a [3+2] cycloaddition reaction, demonstrating the feasibility of combining the indazole core with other heterocyclic systems to explore new chemical space for potential therapeutic agents. eurekaselect.com The design and synthesis of such hybrid molecules often involve multi-step synthetic sequences to assemble the different pharmacophoric units.

Biological and Pharmacological Research Applications of 1h Indazol 4 Yl Methanol Derivatives

Role of Indazole Derivatives as Privileged Scaffolds in Contemporary Drug Discovery

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. rsc.orgresearchgate.netnih.gov This bicyclic heterocycle, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is a versatile structural motif that can be readily functionalized to optimize binding affinity and selectivity for various enzymes and receptors. rsc.org The unique chemical properties of the indazole core, including its aromatic nature and the presence of nitrogen atoms capable of hydrogen bonding, allow it to mimic endogenous ligands and fit into the active sites of numerous proteins.

The synthetic accessibility of indazole derivatives further enhances their appeal in drug discovery programs. A multitude of synthetic methodologies have been developed to modify the indazole core at various positions, enabling the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies. researchgate.net This flexibility allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of indazole-based molecules to achieve desired therapeutic effects.

The broad therapeutic potential of indazole derivatives is evidenced by the numerous compounds that have entered clinical trials or are already on the market for treating a variety of diseases. rsc.orgnih.gov Marketed drugs containing the indazole scaffold include Axitinib, Pazopanib, and Entrectinib. The biological activities attributed to indazole-containing compounds are extensive, encompassing anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govnih.gov This wide range of activities underscores the importance of the indazole scaffold as a foundational element in the design of novel therapeutic agents. rsc.orgresearchgate.net

(1H-Indazol-4-YL)methanol as a Building Block for Specific Bioactive Molecules

This compound, with its characteristic indazole core functionalized with a hydroxymethyl group at the 4-position, serves as a crucial building block in the synthesis of a variety of bioactive molecules. smolecule.com The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. smolecule.com This synthetic versatility makes this compound a valuable starting material for developing targeted therapeutic agents.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and this compound is a key intermediate in the synthesis of such compounds. smolecule.comchemshuttle.com The 1H-indazol-4-yl scaffold and the hydroxymethyl group can engage in ATP-mimetic interactions within the kinase active site. chemshuttle.com

Indazole derivatives have shown inhibitory activity against a range of kinases. For instance, GDC-0941, a potent and selective inhibitor of Class I PI3 Kinase, incorporates a 2-(1H-indazol-4-yl) moiety. acs.orgnih.gov This compound has been evaluated in human clinical trials for the treatment of cancer. acs.orgnih.gov Furthermore, research has demonstrated the potential of indazole derivatives as inhibitors of fibroblast growth factor receptor (FGFR) and polo-like kinase 4 (PLK4). nih.gov The design of novel indazole derivatives continues to be an active area of research, with a focus on targeting specific kinases involved in cancer progression. nih.gov

Table 1: Examples of Indazole-Based Kinase Inhibitors

| Compound/Derivative | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| GDC-0941 | Class I PI3 Kinase | Cancer acs.orgnih.gov |

| LY2874455 | Fibroblast Growth Factor Receptor (FGFR) | Acute Myeloid Leukemia nih.gov |

| CFI-400945 | Polo-like Kinase 4 (PLK4) | Breast Cancer nih.gov |

| Axitinib | Tyrosine Kinases | Cancer |

| Pazopanib | Tyrosine Kinases | Cancer |

| Entrectinib | Tyrosine Kinases | Cancer |

In addition to their role as enzyme inhibitors, indazole derivatives have been investigated as modulators of various receptors. Some indazole derivatives have been reported to interact with estrogen and 5-HT1A receptors, highlighting their potential in modulating receptor activity. orientjchem.org The structural features of the indazole nucleus allow for interactions with the binding sites of these receptors, leading to either agonistic or antagonistic effects. Further research in this area could lead to the development of novel therapeutics for conditions related to receptor dysfunction.

This compound and its derivatives have been studied for their inhibitory effects on several enzymes beyond kinases. Notably, certain indazole derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS). smolecule.com Both of these enzymes are implicated in various neurological processes, making their inhibitors potential candidates for the treatment of neurodegenerative diseases. smolecule.com For example, 7-nitro-1H-indazole is a known inhibitor of nNOS. nih.gov The ability of the indazole scaffold to be modified allows for the optimization of inhibitory potency and selectivity for these enzymes.

The inhibition of enzymes like MAO-B and nNOS by indazole derivatives points to their potential application in neurodegenerative disease research. smolecule.com By modulating the activity of these enzymes, it may be possible to interfere with the pathological processes underlying conditions such as Parkinson's disease and Alzheimer's disease. smolecule.com Recent drug design efforts have utilized this compound derivatives as lead compounds for developing inhibitors of leucine-rich repeat kinase 2 (LRRK2), a genetically validated target for Parkinson's disease treatment. smolecule.com

The therapeutic potential of indazole derivatives extends to a wide range of other areas. The indazole scaffold is present in numerous compounds with demonstrated anticancer activity, and research continues to explore new derivatives with improved efficacy. nih.govdntb.gov.uamdpi.com

In the realm of infectious diseases, indazole derivatives have exhibited significant antimicrobial properties. They have been investigated as antibacterial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.goveurekaselect.comnih.gov The mechanism of action for some of these antibacterial indazoles involves the inhibition of bacterial DNA gyrase B. eurekaselect.comnih.gov Furthermore, antifungal and antiprotozoal activities have been reported for various indazole derivatives, with some compounds showing potent activity against pathogens such as Candida albicans, Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com

The anti-inflammatory properties of indazole derivatives are also well-documented. nih.govmdpi.com Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. mdpi.com This suggests their potential use in the treatment of inflammatory conditions. Additionally, activities such as anti-HIV and antiparasitic effects have been reported for this versatile class of compounds. nih.govnih.gov

Table 2: Diverse Therapeutic Applications of Indazole Derivatives

| Therapeutic Area | Specific Activity/Target |

|---|---|

| Anticancer | Inhibition of various kinases, induction of apoptosis nih.govdntb.gov.uamdpi.com |

| Antibacterial | Inhibition of DNA gyrase B, activity against MRSA nih.goveurekaselect.comnih.gov |

| Antifungal | Activity against Candida albicans and Candida glabrata nih.govmdpi.com |

| Antiprotozoal | Activity against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis mdpi.com |

| Anti-inflammatory | Inhibition of COX-2 mdpi.com |

| Anti-HIV | Reported anti-HIV properties nih.govnih.gov |

Mechanisms of Biological Action and Molecular Target Interactions

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities through interactions with various molecular targets. The inherent chemical properties of the indazole ring, coupled with the reactivity of the 4-methanol group, allow for the synthesis of a diverse array of compounds that can be tailored to interact with specific biological macromolecules. Research has primarily focused on their roles as inhibitors of enzymes crucial in pathological processes, particularly in the areas of neurodegeneration, inflammation, and oncology.

The primary mechanisms of biological action for these derivatives involve the competitive or allosteric inhibition of enzymes such as neuronal nitric oxide synthase (nNOS), various protein kinases, and components of the inflammasome pathway. The indazole nucleus often serves as a key pharmacophore, engaging in hydrogen bonding and hydrophobic interactions within the active sites of these target proteins.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A significant area of investigation for this compound derivatives is the inhibition of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative diseases. acs.org The indazole ring of these derivatives can act as a bioisostere for the guanidinium (B1211019) group of L-arginine, the natural substrate for nNOS. This mimicry allows the compounds to bind to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.

Research into 4-substituted indazoles has highlighted the importance of the substitution at this position for potent and selective inhibition of nNOS. nih.govnih.gov Studies have shown that both electron-withdrawing and halogen substituents at the 4-position of the indazole ring can significantly influence inhibitory activity. For instance, 4-nitro-1H-indazole and 4-bromo-1H-indazole have demonstrated potent inhibition of nNOS. nih.gov The nitrogen at position 2 of the indazole ring is believed to play a crucial role in the binding interaction with the enzyme's active site. nih.gov

| Compound | Molecular Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-Bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent Inhibition (Specific IC50 not detailed in source) | nih.gov |

| 4-Nitro-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent Inhibition (Specific IC50 not detailed in source) | nih.gov |

| 4-Cyano-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Demonstrated in vitro inhibitory activity | nih.gov |

Modulation of Protein Kinase Activity

The indazole scaffold is recognized as a "privileged" structure in the design of protein kinase inhibitors, and derivatives of this compound are no exception. nih.gov These compounds can be designed to target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases. The N1 and N2 atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.

Derivatives incorporating the indazole core have been developed as potent inhibitors of several kinases, including Polo-like kinase 4 (PLK4) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share a similar indazole core, have been synthesized and shown to be highly effective PLK4 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range. nih.gov Similarly, indazole amide derivatives have been identified as potent inhibitors of ERK1/2. nih.gov

| Compound Class | Molecular Target | Example Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | Polo-like kinase 4 (PLK4) | 0.1 nM (for compound K22) | nih.gov |

| Indazole Amide Derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Potent inhibition demonstrated | nih.gov |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt kinase | Demonstrated inhibitory activity | ias.ac.in |

Inhibition of the NLRP3 Inflammasome

More recently, the indazole scaffold has been identified as a key component in the development of inhibitors for the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. nih.govbiorxiv.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system, and its aberrant activation is associated with a variety of inflammatory diseases.

Indazole-based compounds have been discovered that potently and selectively inhibit NLRP3 activation. nih.govbiorxiv.org These inhibitors are thought to bind to the NACHT domain of NLRP3, preventing the conformational changes required for inflammasome assembly and subsequent activation of pro-inflammatory caspases and cytokines. biorxiv.orgqub.ac.uk One such lead compound, identified through DNA-encoded library screening, demonstrated an IC50 of 25 nM for NLRP3 inhibition. nih.govqub.ac.uk This novel class of inhibitors binds to a previously undescribed site on the NLRP3 protein, highlighting the potential for developing new therapeutics for NLRP3-driven diseases. biorxiv.org

| Compound | Molecular Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| BAL-0028 | NLRP3 Inflammasome | 25 nM | nih.govqub.ac.uk |

| BAL-1516 | NLRP3 Inflammasome | Potent inhibition in monocytes and microglia | biorxiv.org |

Computational and Theoretical Studies in 1h Indazol 4 Yl Methanol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For indazole systems, DFT calculations are crucial for understanding tautomeric stability, reaction mechanisms, and the distribution of electron density, which governs chemical behavior.

Studies on the reaction of 1H-indazole with formaldehyde (B43269) to produce (1H-indazol-1-yl)methanol derivatives have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory. nih.govacs.org These calculations provided a sound theoretical basis for experimental observations, helping to elucidate the reaction mechanism and determine the relative stability of different isomers. nih.govacs.org For instance, calculations indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org

Furthermore, DFT has been employed to probe the regioselectivity of reactions involving the indazole nucleus. nih.gov By performing Natural Bond Orbital (NBO) analyses, researchers can calculate partial charges and Fukui indices for the N¹ and N² positions of the indazole ring. nih.gov These quantum chemical descriptors help predict which nitrogen atom is more susceptible to electrophilic attack under different reaction conditions, guiding synthetic strategies to achieve desired products with high yields. nih.gov Such comprehensive mechanistic studies are vital for efficiently synthesizing libraries of (1H-Indazol-4-YL)methanol derivatives for further biological evaluation. nih.gov

| Computational Method | Level of Theory | Investigated Properties | Key Findings | Reference |

|---|---|---|---|---|

| DFT with GIAOs | B3LYP/6-311++G(d,p) | Reaction mechanism, Isomer stability, NMR chemical shifts | Provided theoretical support for the formation mechanism of (1H-indazol-1-yl)methanol derivatives and confirmed the greater stability of the N1-isomer. | nih.gov |

| DFT with NBO analysis | Not specified | Regioselectivity, Partial charges, Fukui indices | Explained the regioselective N¹- and N²-alkylation of indazole derivatives by evaluating electronic properties and reaction pathways. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. The indazole scaffold is a well-established "hinge-binding" motif, particularly prominent in protein kinase inhibitors. rsc.orgnih.gov

Derivatives of this compound are investigated as potential inhibitors for a variety of protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Discoidin Domain Receptor 1 (DDR1). rsc.orgmdpi.comrsc.org Docking studies simulate the binding of these indazole derivatives into the ATP-binding pocket of the target kinase. rsc.orgrsc.org The results are evaluated based on binding energy scores and the analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with key amino acid residues in the active site (e.g., Glu885, Ala866, Lys868 in VEGFR2). mdpi.comnih.gov

For example, docking studies on indazole derivatives targeting DDR1 revealed interactions with residues like ASP784, LYS655, and MET699, with favorable binding energies indicating strong affinity. rsc.org These computational predictions help prioritize which derivatives to synthesize and test, saving significant time and resources in the early stages of drug discovery. biotech-asia.org

| Protein Target | Associated Disease | Key Interacting Residues (Examples) | Docking Software (Examples) | Reference |

|---|---|---|---|---|

| VEGFR-2 | Cancer (Angiogenesis) | Ala866, Lys868, Glu885, Thr916 | AutoDock Vina | mdpi.comnih.gov |

| Aurora Kinase A | Cancer (Cell Cycle) | Glu211, Ala213, Lys141, Arg220 | Not specified | rsc.org |

| DDR1 | Renal Cancer | ASP784, LYS655, MET699, GLU672 | Discovery Studio | rsc.org |

| HIF-1α | Cancer (Metastasis) | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for inhibiting targets like Hypoxia-inducible factor-1α (HIF-1α). nih.govresearchgate.net In these studies, a set of known indazole inhibitors is aligned, and molecular fields (steric and electrostatic) are calculated. nih.gov A statistical method, such as Partial Least Squares (PLS), is then used to build a model that correlates these fields with inhibitory activity. nih.govresearchgate.net The resulting 3D contour maps highlight regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, providing a clear roadmap for designing more potent molecules. nih.gov

Another approach involves generating QSAR models using 2D and 3D molecular descriptors. distantreader.orgnih.gov For a series of 40 indazole compounds targeting S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing, a QSAR model was developed that could explain 85.2% and predict 78.1% of the variance in inhibitory activity. nih.gov Such validated models are powerful tools for the virtual screening and optimization of lead compounds.

| Step | Description | Common Metrics/Methods |

|---|---|---|

| Data Set Preparation | A series of compounds with known biological activities is collected and divided into training and test sets. | IC₅₀ or Kᵢ values |

| Descriptor Calculation | Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. | 2D/3D descriptors, Molecular fields |

| Model Generation | A mathematical model is built to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Model Validation | The model's statistical significance and predictive power are assessed using internal and external validation. | R² (coefficient of determination), Q² (cross-validated R²), R²_pred (external validation) |

Molecular Dynamics Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability and dynamics of a ligand-protein complex in a simulated physiological environment. nih.gov

For promising indazole derivatives identified through docking, MD simulations are performed to validate the binding pose and evaluate the stability of the complex. rsc.orgnih.gov The simulation trajectory is analyzed to monitor parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability. nih.gov A stable complex will show minimal fluctuations in RMSD over the simulation time (e.g., 20-50 ns). nih.govmdpi.com

Furthermore, MD simulations can provide detailed information on the persistence of key interactions, like hydrogen bonds, and reveal the role of water molecules in the binding site. nih.gov This dynamic information is critical for confirming that the binding mode predicted by docking is energetically favorable and stable over time, thus increasing confidence in the potential of the compound as an effective inhibitor. nih.gov

In Silico ADMET Profiling for Pharmacokinetic Prediction

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally, allowing for the early identification of candidates with potential liabilities. researchgate.net

For novel indazole derivatives, in silico ADMET prediction is a routine step. nih.govresearchgate.net Various software tools and web servers (e.g., SwissADME, ProTox-II) are used to calculate a range of physicochemical and pharmacokinetic parameters. mdpi.comyoutube.com These include predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities (e.g., mutagenicity, hepatotoxicity). researchgate.netmdpi.com

The models also assess "drug-likeness" by checking compliance with established guidelines like Lipinski's Rule of Five and Veber's rule, which relate molecular properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to oral bioavailability. nih.gov By filtering compounds based on their predicted ADMET profiles, researchers can focus synthetic efforts on candidates that have a higher probability of success in later preclinical and clinical stages. nih.govnih.gov

| Category | Parameter | Description |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. |

| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts interaction with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Toxicity | Mutagenicity (AMES test) | Predicts the potential of the compound to cause genetic mutations. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

Advanced Characterization and Analytical Methodologies for 1h Indazol 4 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (1H, 13C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (1H-Indazol-4-YL)methanol in solution. It provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: Proton NMR confirms the presence and arrangement of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the bicyclic indazole core, a characteristic singlet for the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, and a signal for the hydroxyl (-OH) proton, which may be broad and its chemical shift dependent on solvent and concentration. The protons on the benzene (B151609) portion of the indazole ring exhibit complex splitting patterns (doublets, triplets) due to spin-spin coupling. Studies on related indazole derivatives are often conducted in deuterated solvents like DMSO-d₆. nih.gov

¹³C NMR: Carbon NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display unique resonances for each carbon atom. This includes signals in the aromatic region (typically 110-140 ppm) for the seven carbons of the indazole ring and a signal in the aliphatic region (around 60 ppm) for the methylene carbon. The chemical shift of C3 is a particularly useful indicator for distinguishing between 1H and 2H indazole tautomers. jmchemsci.com

Multinuclear NMR: For indazole derivatives, ¹⁵N NMR spectroscopy is a powerful tool for distinguishing between isomers, such as those substituted at the N1 versus the N2 position. nih.govacs.org The nitrogen atoms in the pyrazole (B372694) ring have significantly different chemical shifts depending on their bonding environment, providing unambiguous evidence of the substitution pattern.

| Atom Position | ¹H NMR Typical Chemical Shift (δ, ppm) | ¹³C NMR Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -CH₂OH (Methylene) | ~4.5 - 5.0 | ~55 - 65 | Aliphatic methylene group attached to the indazole ring and hydroxyl group. |

| -OH (Hydroxyl) | Variable (e.g., ~5.0 - 5.5) | - | Signal is often broad and its position is solvent and concentration dependent. |

| Aromatic C-H | ~7.0 - 8.5 | ~110 - 140 | Protons and carbons of the fused benzene and pyrazole rings. |

| Aromatic Quaternary C | - | ~120 - 145 | Carbons within the ring system not bonded to a hydrogen atom. |

| N-H | ~13.0 - 13.5 | - | Proton on the nitrogen of the pyrazole ring, typically deshielded. |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns.

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₈N₂O), the exact monoisotopic mass is 148.06366 Da. HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm), which serves to validate the elemental composition. semanticscholar.org Data is often collected for various adducts, such as [M+H]⁺ or [M+Na]⁺, in techniques like electrospray ionization (ESI). uni.lu

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions. The analysis of these fragments helps to confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da).

Loss of the hydroxymethyl group (•CH₂OH, 31 Da).

Cleavage of the indazole ring system, a characteristic fragmentation for this class of compounds. researchgate.net

| Adduct/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₈N₂O]⁺ | 148.06311 | Molecular Ion |

| [M+H]⁺ | [C₈H₉N₂O]⁺ | 149.07094 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₈N₂ONa]⁺ | 171.05288 | Sodium Adduct |

| [M-H₂O]⁺ | [C₈H₆N₂]⁺ | 130.05255 | Fragment from loss of water. |

| [M-CH₂OH]⁺ | [C₇H₅N₂]⁺ | 117.04472 | Fragment from loss of the hydroxymethyl group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled for determining precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for the this compound isomer is not widely published in primary literature, detailed studies have been conducted on the analogous compound, (1H-indazol-1-yl)methanol. nih.govacs.org These studies reveal that such molecules typically form dimers in the crystal lattice, stabilized by strong intermolecular hydrogen bonds between the hydroxyl group's hydrogen and the N2 nitrogen atom of an adjacent molecule (O–H···N). nih.govacs.org This analysis provides the exact conformation of the molecule in the solid state, including the torsion angles of the methanol substituent relative to the plane of the indazole ring. Such data is crucial for understanding solid-state packing and for computational modeling studies. The data can be obtained from crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) when published. nih.govcam.ac.uk

| Parameter | Typical Data Obtained (from analogue (1H-indazol-1-yl)methanol) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Key Intermolecular Interaction | O–H···N₂ Hydrogen Bond | Governs the crystal packing and solid-state structure, often forming dimers. |

| Torsion Angle (N2–N1–C–O) | 75.4° | Defines the orientation of the methanol group relative to the indazole ring. nih.govacs.org |

| Torsion Angle (N1–C–O–H) | 105.5° | Defines the orientation of the hydroxyl proton. nih.govacs.org |

Spectroscopic Methods for Electronic and Vibrational Analysis (e.g., UV-Vis, FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands:

A broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol group.

A band around 3300 cm⁻¹ for the N-H stretch of the pyrazole ring.

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

Absorptions around 1500-1600 cm⁻¹ for C=C and C=N stretching within the aromatic rings.

A distinct band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the primary alcohol. These vibrational data confirm the presence of the key functional groups. semanticscholar.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems. The parent 1H-indazole molecule shows strong absorption maxima below 300 nm. researchgate.net The spectrum of this compound is expected to be similar, featuring characteristic absorbance peaks related to the indazole chromophore. The presence of the hydroxymethyl substituent may cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift) compared to the unsubstituted indazole.

| Spectroscopic Technique | Expected Feature | Associated Functional Group / Property |

|---|---|---|

| FTIR | ~3200-3600 cm⁻¹ (broad) | O-H stretch (alcohol) |

| FTIR | ~3300 cm⁻¹ | N-H stretch (pyrazole ring) |

| FTIR | ~1000-1200 cm⁻¹ | C-O stretch (primary alcohol) |

| UV-Vis | λₘₐₓ ~250-300 nm | π→π* electronic transitions of the indazole ring. researchgate.net |

Chromatographic and Other Separation Techniques in Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the quantitative determination of its purity.

Isolation and Purification: Following a chemical synthesis, the crude product is often purified using column chromatography. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The choice of solvent system (eluent) is optimized to achieve efficient separation. Recrystallization from a suitable solvent, such as methanol or ethanol, is another common and effective method for purification, particularly for obtaining high-quality crystals suitable for X-ray analysis. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and fine chemicals. A reverse-phase method, typically using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, is commonly employed. rsc.org The compound elutes at a specific retention time, and its purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the compound strongly absorbs.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Strategies for C4-Substituted Indazoles

The development of efficient and regioselective synthetic methods for functionalizing the indazole core, particularly at the C4-position, is a vibrant area of research. rsc.org Traditional synthetic routes often require harsh conditions and multi-step procedures. rsc.org However, recent advancements in catalytic C-H activation and other modern synthetic techniques are enabling more direct and atom-economical approaches to C4-substituted indazoles. rsc.org

Researchers are increasingly employing transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, to forge new carbon-carbon and carbon-heteroatom bonds at the C4-position. acs.org These methods offer greater functional group tolerance and milder reaction conditions compared to classical methods. acs.org Furthermore, visible light-induced functionalization is emerging as a powerful and sustainable strategy for the regioselective modification of indazoles. rsc.org These innovative synthetic strategies are not only streamlining the synthesis of known C4-substituted indazoles but also providing access to novel analogs with previously inaccessible substitution patterns.

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods | Multi-step synthesis, often involving harsh reagents. rsc.org | Well-established procedures for certain derivatives. | Limited functional group tolerance, poor atom economy, and harsh reaction conditions. rsc.org |

| Transition-Metal Catalysis (e.g., Palladium) | Direct C-H activation and cross-coupling reactions. acs.org | High regioselectivity, milder conditions, and broader substrate scope. acs.org | Catalyst cost and removal, and sensitivity to certain functional groups. |

| Photoredox Catalysis | Utilization of visible light to initiate radical reactions. rsc.org | Environmentally friendly, mild conditions, and unique reactivity patterns. rsc.org | Requires specialized equipment and understanding of photochemical principles. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. smolecule.comnih.gov (1H-Indazol-4-YL)methanol serves as a crucial starting material for the synthesis of diverse indazole-based compounds with potential therapeutic applications. smolecule.com

Current research is focused on exploring novel biological targets for indazole derivatives beyond the well-established kinase inhibition. smolecule.com For instance, some indazole derivatives have shown inhibitory effects on enzymes like monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), suggesting their potential in treating neurodegenerative diseases. smolecule.com Additionally, the NLRP3 inflammasome has been identified as a target for some indazole derivatives, highlighting their potential in the development of new anti-inflammatory drugs. smolecule.com

The therapeutic landscape for indazole derivatives is continuously expanding. While their application as anticancer agents, particularly as kinase inhibitors, is well-documented, there is growing interest in their potential for treating neuroprotective disorders and infectious diseases. nih.gov The unique structural features of this compound make it an ideal starting point for generating libraries of compounds to screen against a wide range of biological targets, potentially uncovering new therapeutic uses. smolecule.com

Advancements in Computational Design and Predictive Modeling for Enhanced Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. beilstein-journals.orgnih.gov In the context of this compound and its derivatives, computational approaches are being extensively used to predict their biological activities and guide the design of more potent and selective molecules. longdom.orgresearchgate.net

Molecular docking studies are employed to predict the binding modes of indazole derivatives within the active sites of target proteins, providing insights into the key interactions that govern their inhibitory activity. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) analysis helps in identifying the structural features that are crucial for biological activity, enabling the rational design of new analogs with improved properties. longdom.org These in silico studies, including the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are instrumental in prioritizing compounds for synthesis and experimental testing. acs.orgjcchems.com The integration of computational modeling with synthetic chemistry is accelerating the discovery of novel indazole-based drug candidates. longdom.orgrsc.org

Development of this compound as Chemical Biology Probes

The versatile chemical nature of this compound, with its reactive hydroxymethyl group, makes it an attractive scaffold for the development of chemical biology probes. smolecule.com These probes are valuable tools for studying biological processes and validating drug targets. chemicalprobes.org

By attaching a fluorescent tag or a reactive group to the hydroxymethyl moiety of this compound, researchers can create probes to visualize the localization of the indazole scaffold within cells or to identify its protein binding partners. smolecule.com This approach can provide crucial information about the mechanism of action of indazole-based drugs and help in the identification of new therapeutic targets. The development of selective and potent chemical probes derived from this compound will undoubtedly contribute to a deeper understanding of the complex biological systems in which indazole-containing molecules exert their effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-Indazol-4-yl)methanol, and how can purity be optimized?

- Methodology : A common approach involves condensation reactions. For example, hydrazide derivatives can react with aldehydes under mild acidic conditions (e.g., glacial acetic acid) to form Schiff base intermediates, followed by reduction or cyclization. describes a synthesis using aldehyde precursors and hydrazides, achieving 41.9–51.9% yields after purification via chromatography .

- Purity Optimization : Recrystallization from methanol or ethanol is effective, as demonstrated in crystal structure studies (e.g., monoclinic crystals purified at 100 K with 95% purity) . HPLC with reverse-phase columns can further validate purity.

Q. How is the crystal structure of this compound determined, and what parameters define its lattice?

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL97 for refinement) is standard. The compound crystallizes in a monoclinic system (space group C2/c) with cell constants a = 13.9180 Å, b = 7.1980 Å, c = 11.6509 Å, and β = 125.249° .

- Data Collection : Bruker APEXII CCD detectors and multi-scan absorption corrections (SADABS) are used. Refinement typically achieves R factors < 0.035 .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibitors?

- Application : The compound serves as a precursor for hydrazide derivatives targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase. demonstrates its use in synthesizing inhibitors via Schiff base formation, achieving cis:trans conformer ratios of 71:29 to 81:19 .

- Characterization : Conformational analysis via NMR (e.g., -NMR in DMSO-d6) and LC-MS confirms stereochemical outcomes. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes.

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Metal Coordination : The hydroxyl and indazole nitrogen atoms act as chelating sites. Similar imidazole derivatives form complexes with transition metals (e.g., Zn²⁺, Cu²⁺), as shown in studies cited in .

- Characterization : FT-IR confirms ligand-metal binding (e.g., shifts in O–H and N–H stretches). Single-crystal studies (SCXRD) and magnetic susceptibility measurements (SQUID) elucidate geometry and electronic properties.

Methodological Considerations

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Case Study : Discrepancies in -NMR peaks (e.g., 6.35–8.32 ppm in vs. 8.69 ppm in ) may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d6, CDCl₃) and variable-temperature NMR to probe dynamic processes .

- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) and X-ray data to confirm molecular identity.

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319 per ). Use fume hoods to avoid inhalation (H335) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store at 2–8°C in amber vials to prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.